(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol
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Overview
Description
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol typically involves the reaction of thiazole derivatives with appropriate phenylmethanol derivatives. One common method includes the use of 2-amino-4-methyl-5-acetylthiazole, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired compound .
Industrial Production Methods
Industrial production of thiazole derivatives often employs multicomponent reactions and one-pot synthesis methods to enhance yield and efficiency. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is unique due to its specific structure, which combines a thiazole ring with a phenylmethanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
[2-(1,3-thiazol-5-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C11H12N2OS/c14-7-9-3-1-2-4-11(9)13-6-10-5-12-8-15-10/h1-5,8,13-14H,6-7H2 |
InChI Key |
XVTVROPZNKDYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CN=CS2 |
Origin of Product |
United States |
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